REACTION_CXSMILES
|
[C:1]([OH:14])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.Cl.[CH3:16]O>>[OH:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][CH2:2][C:1]([O:14][CH3:16])=[O:13])=[CH:5][C:6]=1[O:7][CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 25 ml of methanol
|
Type
|
ADDITION
|
Details
|
0.5 g of 10% palladium-carbon was added
|
Type
|
STIRRING
|
Details
|
the solution was stirred overnight under hydrogen atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1 (v/v))
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)CCC(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.85 mmol | |
AMOUNT: MASS | 1.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |